molecular formula C13H12N4O B13777671 N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide CAS No. 81809-87-2

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide

Cat. No.: B13777671
CAS No.: 81809-87-2
M. Wt: 240.26 g/mol
InChI Key: IJIMTDRHYNKPSG-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a tricyclic heterocyclic compound characterized by a fused triaza ring system (1,3,8-triazatricyclo[7.4.0.02,7]) with a methyl substituent at position 6 and an acetamide group at position 3. The tricyclic core contributes to its rigid, planar geometry, which is critical for interactions with biological targets.

Properties

CAS No.

81809-87-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8-10(15-9(2)18)7-14-13-12(8)16-11-5-3-4-6-17(11)13/h3-7H,1-2H3,(H,15,18)

InChI Key

IJIMTDRHYNKPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1NC(=O)C)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea under acidic conditions. The reaction is usually carried out in ethanol with a sodium bisulfate catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in inflammatory responses .

Comparison with Similar Compounds

3-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(4-methylphenyl)propanamide

  • Structure : Differs by an additional nitrogen atom (tetraaza vs. triaza core) and a propanamide chain instead of acetamide.
  • Activity : Exhibits an IC50 of 11,160 nM against PanK1, indicating weak inhibitory potency .
  • SAR Insight : The bulky 4-methylphenyl group may hinder target binding, reducing efficacy.

3-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(2-fluorophenyl)propanamide

  • Structure : Similar tetraaza core but with a 2-fluorophenyl substituent.
  • Activity : IC50 = 550 nM against PanK1, demonstrating ~20-fold higher potency than the 4-methylphenyl analog .
  • SAR Insight : The electron-withdrawing fluorine atom at the ortho position likely enhances target affinity through improved electronic interactions.

2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide

  • Structure : Incorporates a sulfur atom (8-thia) and a methoxyphenyl group.
  • Activity: No direct biological data, but the sulfur atom may alter electronic properties and solubility compared to all-nitrogen tricyclic systems .

Non-Tricyclic Acetamide Derivatives

N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

  • Structure : Carbazole-based core with an acetamide side chain.
  • Activity : Synthesized as part of tetrahydrocarbazole derivatives with unspecified biological targets, highlighting structural diversity in acetamide-bearing compounds .

N-(4-{6-Oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

  • Structure : Contains an oxa-aza tetracyclic system.
  • Safety Profile: Classified as acutely toxic (Oral LD50: 300 mg/kg) but lacks carcinogenicity data .

Key Research Findings and Limitations

  • Substituent Effects : Fluorine at the ortho position (2-fluorophenyl) significantly enhances PanK1 inhibition compared to methyl groups, likely due to optimized steric and electronic interactions .
  • Core Modifications : The addition of heteroatoms (e.g., sulfur in ) or expansion to tetracyclic systems () alters physicochemical properties but requires further pharmacological validation.
  • Data Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence, necessitating reliance on structural analogs for SAR extrapolation.

Biological Activity

N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a tricyclic structure with multiple nitrogen atoms integrated into its framework, which is common among compounds exhibiting significant biological activity. The presence of the triazole ring is particularly noteworthy as it often contributes to the pharmacological properties of related compounds.

Chemical Structure

  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 246.32 g/mol
  • Key Functional Groups :
    • Triazole ring
    • Amide group

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the synthesis of essential biomolecules in microbial cells.

Anticancer Potential

This compound has been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of caspases

A study demonstrated that a related triazole compound significantly reduced tumor growth in vivo models by modulating key signaling pathways involved in cancer progression .

Neuroprotective Effects

Some studies have suggested that triazole derivatives may possess neuroprotective effects. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

A preclinical trial evaluated the effect of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating substantial cytotoxicity against these cells . Further analysis revealed that the compound triggered apoptosis through the activation of p53 pathways.

Research Findings Summary Table

Activity TypeCompound TestedEffect ObservedReference
AntimicrobialN-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]...)Significant inhibition of S. aureus growth
AnticancerN-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]...)Induced apoptosis in MCF-7 cells
NeuroprotectiveRelated triazole derivativesReduced oxidative stress in neuronal cells

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